1-Hexyl-1H-tetrazole

Description

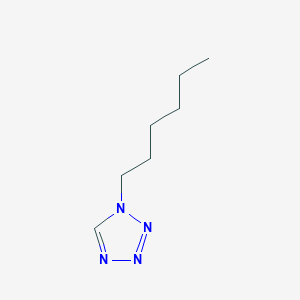

Structure

2D Structure

3D Structure

Properties

CAS No. |

91658-76-3 |

|---|---|

Molecular Formula |

C7H14N4 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-hexyltetrazole |

InChI |

InChI=1S/C7H14N4/c1-2-3-4-5-6-11-7-8-9-10-11/h7H,2-6H2,1H3 |

InChI Key |

QGPCVBGTPDZKDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C=NN=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hexyl 1h Tetrazole and Analogous Derivatives

Established Synthetic Routes to 1H-Tetrazoles

The formation of the 1H-tetrazole scaffold is most commonly achieved through cycloaddition reactions and, more recently, through efficient multicomponent reactions. These methods provide access to a wide array of substituted tetrazoles with diverse applications.

[3+2] Cycloaddition of Azides with Nitriles and Related Substrates

The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a cornerstone in tetrazole synthesis. nih.gov This method involves the formation of the tetrazole ring by combining a three-atom azide component with a two-atom nitrile component. The reaction can be influenced by various factors, including the nature of the substituents, the presence of catalysts, and the reaction conditions.

First reported in 1901, the Hantzsch and Vagt synthesis involves the [2+3] cycloaddition of an azide with a nitrile. nih.govthieme-connect.com This reaction is a foundational method for forming the tetrazole ring. Variations of this synthesis have been developed to improve yields and expand the scope of compatible substrates. For instance, the presence of electron-withdrawing groups on the nitrile can facilitate the reaction by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the nitrile, thereby enhancing its interaction with the highest occupied molecular orbital (HOMO) of the azide. nih.gov However, this requirement can limit the reaction's applicability and may necessitate high temperatures and the use of catalysts. acs.org

The use of metal azides, such as sodium azide (NaN₃), in conjunction with Lewis acids is a common strategy to promote the [3+2] cycloaddition. nih.gov Lewis acids, such as zinc chloride (ZnCl₂) or aluminum salts, activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.orgyoutube.com This activation enhances the reaction rate and allows for milder reaction conditions. The reaction between sodium azide and nitriles in water, catalyzed by zinc salts, has been shown to be effective for a broad range of substrates, including aromatic and aliphatic nitriles. organic-chemistry.org Similarly, cobalt(II) complexes have been demonstrated to efficiently catalyze the cycloaddition of sodium azide to organonitriles. nih.govacs.org The mechanism often involves the coordination of the nitrile to the metal center, which facilitates the subsequent attack by the azide. acs.org

Table 1: Examples of Lewis Acid Catalyzed Tetrazole Synthesis

| Catalyst | Nitrile Substrate | Azide Source | Solvent | Yield (%) | Reference |

| ZnCl₂ | Various aromatic and aliphatic nitriles | NaN₃ | Water | High | organic-chemistry.org |

| Co(II) complex | Aryl nitriles | NaN₃ | Methanol | Near quantitative | nih.gov |

| Silica sulfuric acid | Various nitriles | NaN₃ | DMF | 72-95 | nih.gov |

Multicomponent Reaction (MCR) Approaches to Tetrazole Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules, including tetrazoles, in a single step from three or more starting materials. acs.orgeurekaselect.com These reactions are highly atom-economical and efficient, offering a convergent approach to diverse tetrazole scaffolds. nih.govbenthamdirect.com

The Ugi-azide reaction is a prominent MCR for the synthesis of 1,5-disubstituted-1H-tetrazoles. scielo.org.mxmdpi.comsciforum.net This four-component reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source, commonly trimethylsilyl (B98337) azide (TMSN₃) or hydrazoic acid (HN₃). scielo.org.mxnih.gov The reaction proceeds through the formation of an α-adduct from the condensation of the amine and aldehyde, which then reacts with the isocyanide and the azide to form the tetrazole ring. scielo.org.mx The Ugi-azide process is known for its mild reaction conditions and broad substrate scope, allowing for the synthesis of a wide variety of tetrazole derivatives. scielo.org.mxmdpi.com For instance, a series of novel 1,5-disubstituted-1H-tetrazoles have been prepared in moderate to good yields using the Ugi-azide reaction as the key step. scielo.org.mx

Catalytic Strategies in 1-Hexyl-1H-tetrazole Synthesis

While specific catalytic strategies for the direct synthesis of this compound are not extensively detailed in the provided context, general catalytic approaches for the synthesis of 1-substituted tetrazoles can be inferred. The synthesis of 1-substituted-1H-tetrazoles can be achieved through a three-component reaction of a primary amine (in this case, hexylamine), triethyl orthoformate, and sodium azide, often facilitated by a catalyst. tandfonline.com Various catalysts have been employed for this transformation, including ytterbium triflate (Yb(OTf)₃) and natrolite zeolite. organic-chemistry.orgtandfonline.com These catalysts promote the cyclization reaction, leading to the formation of the desired 1-substituted tetrazole. tandfonline.com The use of heterogeneous catalysts, such as silver nanoparticles supported on sodium borosilicate glass, has also been reported for the synthesis of 1-substituted tetrazoles, offering advantages like catalyst recyclability and environmentally friendly conditions. acs.org

Heterogeneous Catalysis Development

Heterogeneous catalysis offers significant advantages for the synthesis of tetrazole derivatives, including ease of catalyst separation, potential for catalyst recycling, and often milder reaction conditions compared to homogeneous systems. The development of novel heterogeneous catalysts, particularly those based on nanoparticles, has been a key area of advancement.

Nanoparticle-based catalysts have emerged as highly efficient promoters for the synthesis of substituted tetrazoles. Their high surface-area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity and selectivity.

Copper-Zinc (Cu-Zn) and other Copper-based Nanoparticles: Copper-based nanocatalysts, including bimetallic systems like Cu-Zn, have been extensively explored. For instance, a magnetic nanocatalyst, Fe₃O₄@SiO₂/Salen-Cu(II), has been utilized for the one-pot, three-component synthesis of 1-substituted 1H-tetrazoles from aryl amines, triethoxymethane, and sodium azide under solvent-free conditions. The optimization of reaction conditions, such as catalyst loading and temperature, is crucial for achieving high yields. Similarly, a nano-Fe₃O₄@TiO₂/Cu₂O core-shell magnetic composite has been shown to be a reusable and efficient catalyst for the synthesis of 5-substituted 1H-tetrazoles in DMF. nanomaterchem.com

Silver (Ag) Nanoparticles: Biosynthesized silver nanoparticles supported on sodium borosilicate glass (ASBN) have been developed as a novel heterogeneous catalyst for the solvent-free synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. acs.org This method involves the cycloaddition of amines with sodium azide and triethyl orthoformate. The catalyst is noted for its high reactivity, stability, and recyclability, with optimal conditions identified as 120 °C for 3 hours. acs.org

Nano-TiCl₄.SiO₂: Nano-silica supported titanium tetrachloride (nano-TiCl₄.SiO₂) serves as an efficient and reusable heterogeneous solid acid catalyst for the synthesis of 5-substituted 1H-tetrazoles. scielo.org.za The reaction typically involves the cycloaddition of nitriles with sodium azide in a solvent like DMF at reflux temperatures. scielo.org.za This catalyst is valued for its simple preparation, environmental benignity, and the ability to be recovered and reused multiple times without significant loss of activity. scielo.org.za

Table 1: Performance of Nanoparticle-Based Catalysts in the Synthesis of Substituted Tetrazoles

| Catalyst | Substrates | Product Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| AlFe₂O₄–MWCNT–TEA–Ni(ii) | Benzaldehyde, Hydroxylamine, Sodium Azide | 5-phenyl-1H-tetrazole | DMF | 50 | 1 | 98 |

| Ag/sodium borosilicate (ASBN) | 4-Chloroaniline, Sodium Azide, Triethyl Orthoformate | 1-(4-chlorophenyl)-1H-tetrazole | Solvent-free | 120 | 3 | High |

| Nano-NiO (6 mol%) | Benzaldehyde, Malononitrile, Sodium Azide | 2-(1H-tetrazol-5-yl)acrylonitrile derivative | - | 70 | - | 90 |

| Nano-TiCl₄.SiO₂ | Benzonitrile, Sodium Azide | 5-phenyl-1H-tetrazole | DMF | Reflux | 2 | Good |

Data sourced from multiple studies on analogous derivatives as specific data for this compound was not available.

Homogeneous Catalysis

Homogeneous catalysis, while sometimes presenting challenges in catalyst separation, offers excellent activity and selectivity due to the well-defined nature of the catalytic species. In the context of tetrazole synthesis, various homogeneous catalysts have been investigated.

Amine salts, such as pyridine (B92270) hydrochloride, have been effectively used to catalyze the [3+2] cycloaddition of sodium azide with various organic nitriles in dimethylformamide (DMF). researchgate.net This method provides good to excellent yields of 5-substituted 1H-tetrazoles under mild conditions. researchgate.net Another notable example is the use of a Cobalt(II) complex with a tetradentate ligand, which has demonstrated excellent activity for the synthesis of 5-substituted 1H-tetrazoles via the cycloaddition of azide to aryl nitriles. acs.org This represents the first instance of a cobalt complex being used for this transformation under homogeneous conditions, with near-quantitative yields for many substrates. acs.org

Table 2: Homogeneous Catalysis in the Synthesis of 5-Substituted 1H-Tetrazoles

| Catalyst | Substrate (Nitrile) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pyridine Hydrochloride | Aromatic Nitriles | DMF | 90-120 | 6-24 | 78-96 |

| Cobalt(II) Complex (1 mol%) | Benzonitrile | DMSO | 110 | 12 | 99 |

Data represents the synthesis of 5-substituted tetrazoles, as specific data for this compound under these conditions was not available.

Supramolecular Catalysis in Tetrazole Formation (e.g., self-assembled capsules)

Supramolecular catalysis utilizes non-covalent interactions to create confined reaction environments, mimicking enzymatic catalysis. A prime example in tetrazole synthesis is the use of a self-assembled hexameric capsule of resorcin rsc.orgarene. unive.it This capsule can efficiently promote the synthesis of 1-substituted 1H-tetrazoles from aliphatic or aromatic isonitriles and trimethylsilyl azide. unive.it The catalytic activity is driven by the encapsulation of the isonitrile substrate within the capsule's cavity, which favors its reaction with the azide and limits competing side reactions like hydration. unive.it The reaction is sensitive to the size and nature of the substrate, and its catalytic effect is confirmed by the inhibition of the reaction in the presence of competitive guest molecules that occupy the capsule's cavity. unive.it

Table 3: Supramolecular Catalysis for 1-Substituted 1H-Tetrazole Synthesis

| Catalyst | Substrate (Isonitrile) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Hexameric Capsule (1 mol%) | Cyclohexyl isonitrile | Trimethylsilyl azide | CDCl₃ | 60 | 6 | 95 |

| Hexameric Capsule (1 mol%) | Benzyl (B1604629) isonitrile | Trimethylsilyl azide | CDCl₃ | 60 | 18 | 85 |

| Hexameric Capsule (1 mol%) | 1,1,3,3-Tetramethylbutyl isonitrile | Trimethylsilyl azide | CDCl₃ | 60 | 18 | 90 |

Data is for the synthesis of various 1-substituted tetrazoles using a self-assembled hexameric capsule catalyst. unive.it

Regioselectivity and Isomer Control in N-Alkylation of 1H-Tetrazoles to this compound

A critical aspect of synthesizing this compound is controlling the regioselectivity of the alkylation of the 1H-tetrazole precursor. The tetrazole anion is ambidentate, with two potential sites for alkylation at the N1 and N2 positions of the tetrazole ring, leading to the formation of two possible isomers.

The alkylation of 1H-tetrazoles with alkyl halides can yield a mixture of 1-alkyl-1H-tetrazole and 2-alkyl-2H-tetrazole. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (solvent, base, temperature), and the steric and electronic properties of any substituent at the C5 position of the tetrazole ring.

The mechanism of the alkylation reaction plays a crucial role in determining the regioselectivity. For primary alkyl halides like 1-bromohexane (B126081), an Sₙ2 mechanism is generally expected. In such cases, the outcome is often under kinetic control. The relative nucleophilicity of the N1 and N2 positions of the tetrazole anion dictates the major product. Conversely, if the reaction proceeds through an Sₙ1 mechanism, involving a carbocation intermediate, the product distribution may be different and could be influenced by the relative thermodynamic stabilities of the N1 and N2 substituted products.

Studies on the alkylation of 5-substituted 1H-tetrazoles have shown that the regioselectivity can be highly variable and is not solely dependent on steric hindrance. rsc.org A rationale based on the difference in mechanism between first- and second-order nucleophilic substitutions has been proposed to explain the observed regioselectivity. rsc.org For instance, the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of K₂CO₃ yielded a nearly 1:1 mixture of the N1 and N2 isomers, suggesting similar reactivity of the two nitrogen atoms under these conditions. mdpi.com

Table 4: Regioselectivity in the N-Alkylation of Tetrazole Derivatives

| Tetrazole Derivative | Alkylating Agent | Base | Solvent | N1:N2 Ratio |

|---|---|---|---|---|

| 5-Phenyl-1H-tetrazole | Benzyl Bromide | K₂CO₃ | DMF | - |

| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl Bromide | K₂CO₃ | - | 45:55 |

Specific data for the N-alkylation of unsubstituted 1H-tetrazole with 1-bromohexane was not available. The data presented is for analogous systems to illustrate the principle of regioselectivity.

Spectroscopic and Crystallographic Characterization of 1 Hexyl 1h Tetrazole and Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the connectivity and electronic environment of atoms within a molecule. For 1-hexyl-1H-tetrazole, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR)

NMR spectroscopy is a powerful tool for probing the structure of tetrazole derivatives in solution. acs.org Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, often enhanced by two-dimensional (2D) techniques, allows for the unambiguous assignment of atoms and provides insights into the electronic and steric environment within the molecule. ipb.ptresearchgate.netuniversiteitleiden.nl

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-substituted tetrazoles, the proton on the tetrazole ring (H-5) typically appears as a singlet at approximately δ 9.0 ppm. acgpubs.org For this compound derivatives, the protons of the hexyl chain exhibit characteristic chemical shifts and coupling patterns. For instance, in a related compound, 1-(4-(this compound-5-yl)phenyl)ethan-1-one, the methylene (B1212753) group attached to the tetrazole nitrogen (Hd) appears as a triplet at δ 4.45 ppm. The other methylene groups of the hexyl chain resonate between δ 1.25 and 2.00 ppm, while the terminal methyl group (Hh) shows a triplet at δ 0.85 ppm. acgpubs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. The carbon atom of the tetrazole ring (C5) in 1-substituted tetrazoles typically resonates around δ 153-158 ppm. acgpubs.orgresearchgate.net For 1-(4-(this compound-5-yl)phenyl)ethan-1-one, the chemical shifts for the hexyl chain carbons are observed at δ 53.0 (C8, attached to N), 35.6 (C9), 34.4 (C10), 30.6 (C11), 27.0 (C12), and 18.5 (C13, terminal methyl). acgpubs.org The chemical shift of the C5 carbon and the methylene carbon adjacent to the nitrogen atom are key indicators for confirming regioselectivity during alkylation. semanticscholar.org

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Tetrazole Ring-H | ~9.0 acgpubs.org | - |

| Tetrazole Ring-C | - | ~153-158 acgpubs.orgresearchgate.net |

| N-CH₂ (Hexyl) | ~4.45 (triplet) acgpubs.org | ~53.0 acgpubs.org |

| -(CH₂)₄- (Hexyl) | ~1.25-2.00 (multiplet) acgpubs.org | ~27.0-35.6 acgpubs.org |

| -CH₃ (Hexyl) | ~0.85 (triplet) acgpubs.org | ~18.5 acgpubs.org |

| Note: Data is based on the related compound 1-(4-(this compound-5-yl)phenyl)ethan-1-one and general observations for 1-substituted tetrazoles. |

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy offers direct information about the nitrogen atoms in the tetrazole ring, which is invaluable for studying tautomerism and electronic structure. researchgate.netresearchgate.net

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity within the molecule. ipb.ptresearchgate.net For instance, HMBC can confirm the attachment of the hexyl group to the N1 position of the tetrazole ring by showing correlations between the N-CH₂ protons and the tetrazole ring carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: In the IR spectra of 1-substituted tetrazoles, characteristic bands for the tetrazole ring are observed. acgpubs.org These include vibrations for N=N and C=N bonds, typically found around 1500 cm⁻¹ and 1385 cm⁻¹, respectively. acgpubs.org The C-H stretching vibrations of the hexyl chain appear in the region of 2850-3000 cm⁻¹. acgpubs.orgmdpi.com For example, in 1-(4-(this compound-5-yl)phenyl)ethan-1-one, a C-H stretching band is seen at 2955 cm⁻¹. acgpubs.org The absence of a broad N-H stretching band (around 3300-3400 cm⁻¹) confirms the substitution at the N1 position.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. pnrjournal.comscifiniti.com For tetrazole derivatives, Raman spectra can help identify the skeletal vibrations of the tetrazole ring and the conformational modes of the alkyl chain. pnrjournal.comresearchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-H stretch (alkyl) | 2850-3000 | acgpubs.orgmdpi.com |

| N=N stretch (tetrazole) | ~1500 | acgpubs.org |

| C=N stretch (tetrazole) | ~1385 | acgpubs.org |

| Tetrazole ring vibrations | 990-1250 | acgpubs.org |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For derivatives of this compound, the molecular ion peak [M]+ or protonated molecule [M+H]+ would confirm the molecular formula. acgpubs.orgacgpubs.org The fragmentation pattern can provide further structural information, such as the loss of the hexyl chain or fragments from the tetrazole ring.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nii.ac.jpresearchgate.netbrynmawr.edumdpi.com

Determination of Molecular and Crystal Structures

SC-XRD analysis unequivocally confirms the molecular structure of this compound derivatives, including the exact position of the hexyl group on the tetrazole ring. semanticscholar.orgiucr.org This technique has been used to establish that alkylation of 5-substituted 1H-tetrazoles often proceeds regioselectively. semanticscholar.org The analysis also reveals key bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. nii.ac.jpiucr.org For instance, in the crystal structure of a derivative, 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one, the crystal packing is stabilized by π–π, C—H···O, and C—H···N interactions. iucr.org

Conformational Analysis of the Hexyl Chain within the Tetrazole Framework

The flexibility of the hexyl chain allows it to adopt various conformations in the solid state. SC-XRD studies have shown that the conformation of the alkyl chain can be influenced by crystal packing forces and intermolecular interactions. tudublin.ie In some structures, the alkyl chain adopts an extended, zig-zag conformation, while in others, it may be folded. semanticscholar.org This conformational flexibility can be a significant factor in the physical properties and biological activity of these compounds. Computational methods are sometimes employed alongside experimental data to understand the factors influencing these conformational preferences. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique employed to investigate the structural properties of crystalline solids. anton-paar.comcreative-biostructure.com It is an indispensable tool for the bulk characterization of synthesized compounds like this compound, providing critical insights into phase composition, crystal structure, and degree of crystallinity. creative-biostructure.comwayne.edu The technique operates on the principle of Bragg's Law (nλ = 2d sinθ), where the constructive interference of X-rays diffracted by the periodic arrangement of atoms in a crystal lattice produces a unique diffraction pattern. anton-paar.comcreative-biostructure.com This pattern serves as a distinct "fingerprint" for a specific crystalline solid, allowing for its identification and characterization. nf-itwg.org

In the context of this compound and its derivatives, PXRD is primarily used for phase identification and purity assessment. americanpharmaceuticalreview.com By comparing the experimental diffraction pattern of a newly synthesized batch against a known standard or a pattern predicted from single-crystal X-ray diffraction (SCXRD) data, researchers can confirm the identity of the desired crystalline phase. americanpharmaceuticalreview.com Furthermore, the high sensitivity of PXRD allows for the detection of crystalline impurities or the presence of different polymorphic forms, which are distinct crystal structures of the same compound that can exhibit different physical properties. creative-biostructure.com

The analysis of diffraction peak characteristics provides further information. Sharp, well-defined peaks in the PXRD pattern are indicative of a highly crystalline material, whereas the presence of broad, diffuse humps suggests a significant amorphous component. pnrjournal.com For instance, in a study on the related compound 5-(Benzylthio)-1H-tetrazole, PXRD analysis was used to determine the phase purity and assess the crystalline nature of the synthesized sample. pnrjournal.com The sharp peaks in its diffractogram confirmed the high crystalline quality of the material. pnrjournal.com

While specific PXRD data for this compound is not publicly available in the reviewed literature, the table below presents the crystallographic data for a related tetrazole derivative, 5-(Benzylthio)-1H-tetrazole, as determined by diffraction techniques, illustrating the type of information obtained from such analyses. pnrjournal.com

Table 1. Crystallographic Data for the Related Compound 5-(Benzylthio)-1H-tetrazole.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 21.05 |

| b (Å) | 5.48 |

| c (Å) | 8.08 |

| Calculated Crystallinity (%) | ~51.15 |

Data sourced from a study on 5-(Benzylthio)-1H-tetrazole, as specific data for this compound is not available. pnrjournal.com

The diffraction angles (2θ) and their corresponding intensities are the primary data extracted from a PXRD experiment. This data is crucial for identifying the material and refining its lattice parameters. A hypothetical representation of a PXRD data table is shown below to illustrate how such findings are typically presented.

Table 2. Representative PXRD Peak Data Format.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.1 | 8.75 | 85 |

| 12.5 | 7.08 | 45 |

| 18.3 | 4.84 | 100 |

| 20.5 | 4.33 | 90 |

| 22.9 | 3.88 | 60 |

| 25.2 | 3.53 | 75 |

This table is a hypothetical example to illustrate data presentation and does not represent actual data for this compound.

Theoretical and Computational Investigations of 1 Hexyl 1h Tetrazole Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its chemical behavior. mdpi.com These methods allow for the detailed exploration of electron distribution, orbital energies, and molecular properties that dictate reactivity. mdpi.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 1-hexyl-1H-tetrazole. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. inpressco.com

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), are used to optimize the molecular geometry of tetrazole derivatives and to calculate their electronic properties. inpressco.comresearchgate.net For instance, such calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. dntb.gov.ua

Studies on related tetrazole systems have shown that DFT can be used to calculate heats of formation with high accuracy, often achieving results within 2 kcal/mol of experimental values when appropriate isodesmic reactions are designed. capes.gov.br These calculations also reveal stability trends; for example, C-substituted tetrazoles are generally more stable than their N-substituted counterparts. capes.gov.br While most neutral 2H-isomers of tetrazoles are more stable than the 1H-isomers, the 1-substituted tetrazolate anions exhibit greater stability than the 2-substituted versions. capes.gov.br

The molecular electrostatic potential (MEP) is another valuable property derived from DFT calculations. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying the electrophilic (electron-poor) and nucleophilic (electron-rich) regions of a molecule, which is crucial for predicting how it will interact with other chemical species. researchgate.netdntb.gov.ua

Table 1: Calculated Electronic Properties of a Model Tetrazole System using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures molecular polarity |

Note: The values presented are representative for a generic substituted tetrazole and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

While DFT is a powerful tool for ground-state properties, studying excited states, which are crucial for understanding photochemical reactions, often requires more sophisticated high-level ab initio methods. The Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2) is a robust approach for this purpose. nih.govrsc.orggitlab.io

The CASSCF method provides a good description of the electronic structure of molecules where electron correlation is strong, such as in excited states or at transition states, by including all important electronic configurations in the wavefunction. molcas.org However, CASSCF often needs to be corrected for dynamic electron correlation, which is where CASPT2 comes in. gitlab.iomolcas.org The CASPT2//CASSCF notation indicates that the geometry is optimized at the CASSCF level, and then the energy is calculated at the more accurate CASPT2 level. nih.gov

This methodology is particularly useful for mapping potential energy surfaces of excited states, identifying conical intersections (points where potential energy surfaces cross), and calculating vertical excitation energies, which correspond to the absorption spectrum of a molecule. rsc.orggitlab.io For example, in the study of the photolysis of 1H-1,2,3-triazole, a related heterocyclic compound, CASPT2//CASSCF calculations were used to elucidate the reaction mechanism, showing that the molecule relaxes from the first excited state (S1) to the ground state (S0) through a conical intersection on a femtosecond timescale. rsc.org Such calculations are essential for predicting the photochemical stability and reaction pathways of compounds like this compound. rsc.orgbarbatti.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, providing detailed energetic and structural information that is difficult to obtain experimentally. acs.org

The formation of 1-substituted tetrazoles, such as this compound, often occurs via a [3+2] cycloaddition reaction between an azide (B81097) and a nitrile. researchgate.net DFT calculations are highly effective in elucidating the mechanism of this reaction. acs.org By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy, which determines the reaction rate. nih.gov

Computational studies on the reaction between methyl azide and various nitriles have shown that the formation of the 1-substituted tetrazole is kinetically and thermodynamically favored over the 2-substituted isomer. acs.org The transition state leading to the 1-substituted product (TS1) is consistently found to be lower in energy than the transition state leading to the 2-substituted product (TS2). acs.org The energy difference between these two transition states can range from approximately 4 to 10 kcal/mol, depending on the electronic nature of the substituent on the nitrile. acs.org This computational finding explains the experimental observation that 1-substituted tetrazoles are typically formed exclusively. acs.org The calculations suggest a concerted, though asynchronous, mechanism where the new chemical bonds are formed in a single step but not necessarily at the same rate. acs.org

Table 2: Calculated Activation Barriers for Tetrazole Formation

| Reactants | Pathway | Activation Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Methyl Azide + Acetonitrile | Formation of 1,5-disubstituted tetrazole (via TS1) | 25.6 | Pathway via TS1 is favored |

| Formation of 2,5-disubstituted tetrazole (via TS2) | 29.8 |

Data adapted from DFT (B3LYP) calculations on a model system. acs.org This illustrates the energetic preference for the formation of the 1-substituted isomer.

Computational modeling is essential for unraveling the complex pathways of photochemical reactions, which involve transitions between different electronic states. barbatti.orgumich.edu Upon absorption of light, a molecule like this compound is promoted to an excited electronic state. The subsequent events, such as fluorescence, phosphorescence, or chemical reaction, are governed by the potential energy surfaces of the excited states and their intersections with the ground state. rsc.org

High-level methods like CASPT2//CASSCF are used to map these surfaces and identify reaction pathways. rsc.org For heterocyclic compounds, a common photochemical reaction is ring-opening or the extrusion of small stable molecules like N2. researchgate.net Computational studies can predict the feasibility of such pathways by calculating the energy barriers in the excited state. barbatti.org For example, simulations can trace the trajectory of the molecule after photoexcitation, revealing the timescale and mechanism of processes like ring rupture and relaxation back to the ground state, which may lead to the formation of different products than thermal reactions. rsc.orgresearchgate.net The energetics of these pathways, including the energy of absorbed photons and the stability of intermediates and products, can be quantified to build a comprehensive picture of the molecule's photochemical behavior. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on single molecules or small clusters in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecules in a condensed phase (like a liquid or inside a protein) by simulating the motion of atoms and molecules over time. researchgate.netresearchgate.net

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. researchgate.net For novel molecules like this compound, these parameters may need to be developed using quantum chemical calculations. researchgate.net Once a force field is established, large systems containing thousands of molecules can be simulated over nanoseconds or longer. rsc.org

These simulations provide valuable insights into the structural and dynamic properties of the system. For instance, MD simulations of related ionic liquids containing hexyl-substituted heterocyclic cations have been used to study the structure of the liquid-vacuum interface, showing how the alkyl chains orient themselves at the surface. nih.gov For this compound, MD simulations could be used to study its solvation in different solvents, its aggregation behavior, and its dynamics within a biological environment. rsc.org By analyzing the trajectories from an MD simulation, one can calculate properties like radial distribution functions (to understand local structure), diffusion coefficients, and conformational dynamics, providing a link between the molecular level and macroscopic properties. rsc.orgnih.gov

Conformational Flexibility and Dynamic Behavior of the Hexyl Moiety

Research on related N-alkylated tetrazoles has demonstrated that the alkyl chain can exist in distinct conformational states. semanticscholar.org The two predominant conformations are a folded or bent structure and a more linear, extended zig-zag conformation. semanticscholar.orgresearchgate.net In the folded state, the hexyl chain bends back towards the main plane of the molecule, while the extended conformation projects the chain away from the heterocyclic core. semanticscholar.orgresearchgate.net The specific conformation adopted can be influenced by steric hindrance, intermolecular forces during crystallization, and the surrounding solvent environment. uky.edu

For instance, studies on 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates showed that an n-hexyl chain linked to the tetrazole ring could be pointed out of the main molecular plane in a folded conformation. semanticscholar.org In contrast, another derivative within the same study exhibited a fully extended zig-zag conformation. researchgate.net The conformational flexibility of such alkyl chains is a critical factor in the formation of different crystalline polymorphs, as seen in related pharmaceutical compounds where the butoxy chain's rotational freedom leads to crystallization in different space groups. iucr.orgresearchgate.net The PubChem database notes that similar structures, such as N-hexyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, possess a high number of rotatable bonds, which quantitatively underscores this inherent flexibility. nih.gov

| Conformation | Description | Governing Factors | Reference |

|---|---|---|---|

| Extended (Zig-Zag) | The carbon atoms of the alkyl chain adopt a linear, staggered arrangement. | Minimized steric repulsion; favorable for certain crystal packing arrangements. | researchgate.net |

| Folded | The alkyl chain bends and points out of or towards the main molecular plane. | Intermolecular interactions; crystal packing forces; solvent effects. | semanticscholar.org |

| Mixed/Disordered | Multiple conformations (e.g., a mix of syn and anti) may coexist within the same structure, sometimes leading to crystallographic disorder. | Nearly equivalent conformational energies; thermal motion in the crystal. | uky.edu |

Ligand-Receptor Interaction Modeling (focus on binding tendencies and mechanisms)

In the context of medicinal chemistry, the this compound scaffold presents two key features for ligand-receptor interactions: the polar, electron-rich tetrazole ring and the nonpolar, hydrophobic hexyl chain. Modeling studies on tetrazole-containing ligands reveal well-defined binding mechanisms that are crucial for their biological activity. acs.org

The tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group, capable of participating in many of the same noncovalent interactions. thieme-connect.com Its four nitrogen atoms can all act as hydrogen bond acceptors, allowing it to form strong, directional hydrogen bonds with amino acid residues such as asparagine, glutamine, lysine, and tyrosine in a receptor's active site. vulcanchem.comcore.ac.uknih.gov Furthermore, the tetrazole moiety is an efficient metal chelator. X-ray crystallography of enzyme-ligand complexes shows the tetrazole ring directly coordinating with metal ions (e.g., Zn²⁺) in metalloenzyme active sites, often displacing a water molecule. acs.orgcore.ac.uk

The hexyl group primarily contributes to binding through hydrophobic interactions. vulcanchem.comsoton.ac.uk This lipophilic tail can fit into hydrophobic pockets or grooves within a receptor, interacting with nonpolar amino acid residues like phenylalanine and tryptophan. vulcanchem.com This dual nature—polar interactions from the tetrazole and hydrophobic interactions from the hexyl chain—allows this compound to anchor effectively to a binding site through multiple contact points, potentially enhancing both affinity and selectivity. vulcanchem.com Quantitative structure-activity relationship (QSAR) models and molecular docking simulations are employed to predict these binding tendencies and optimize the ligand structure for improved therapeutic effect. researchgate.netacs.org

| Interaction Type | Description | Receptor Residues/Components | Reference |

|---|---|---|---|

| Hydrogen Bonding | The four nitrogen atoms of the tetrazole ring act as H-bond acceptors. | Gln, Asn, Lys, Tyr, His | acs.orgvulcanchem.comcore.ac.uk |

| Metal Chelation | The tetrazole nitrogen atoms coordinate directly with a metal cofactor in the active site. | Zn²⁺ in metalloenzymes | acs.orgcore.ac.uk |

| Electrostatic/π-Interactions | Electrostatic attraction or stacking between the electron-rich tetrazole ring and aromatic side chains. | His | acs.org |

| Hydrophobic Interactions | The alkyl (hexyl) substituent interacts with nonpolar regions of the binding pocket. | Phe, Trp, other hydrophobic pockets | vulcanchem.comsoton.ac.uk |

Crystal Packing and Intermolecular Interactions Analysis

The solid-state architecture of this compound is dictated by a combination of noncovalent interactions, which collectively determine its crystal packing. The interplay between the polar tetrazole ring and the nonpolar hexyl chain gives rise to a rich variety of intermolecular contacts that stabilize the crystal lattice. researchgate.netscilit.com

| Interaction Type | Typical Contribution (%) | Description | Reference |

|---|---|---|---|

| H···H | ~40-55% | Dominant van der Waals interactions, especially in molecules with large alkyl groups. | nih.gov |

| N···H / H···N | ~15-30% | Represents C—H···N or N—H···N hydrogen bonds involving the heterocyclic ring. | researchgate.netnih.govnih.gov |

| C···H / H···C | ~10-20% | General van der Waals and weak C—H···π interactions. | nih.gov |

| C···C | ~3-7% | Indicates π-π stacking interactions between aromatic rings. | iucr.orgnih.gov |

| Other (O···H, N···C, etc.) | Variable | Dependent on the presence of other functional groups. | iucr.orgresearchgate.net |

Noncovalent Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions)

The stability and structure of the this compound crystal lattice are governed by a hierarchy of noncovalent interactions.

Hydrogen Bonding: Although the 1-substituted tetrazole ring lacks an acidic N-H proton, the four ring nitrogen atoms are effective hydrogen bond acceptors. thieme-connect.com This allows for the formation of numerous weak C—H···N hydrogen bonds, where C-H groups from the hexyl chain or adjacent molecules interact with the tetrazole nitrogens. iucr.orgrsc.org These interactions, while individually weak, can collectively organize molecules into specific motifs like chains or layers within the crystal. iucr.org

π-π Stacking: The aromatic tetrazole ring is capable of participating in π-π stacking interactions. rsc.org These interactions typically occur in a parallel-displaced or offset fashion between the tetrazole rings of adjacent molecules. nih.govnih.goviucr.org The centroid-to-centroid distances for such interactions in related heterocyclic structures are generally found to be between 3.5 Å and 4.0 Å. nih.goviucr.org These stacking forces contribute significantly to the cohesion of the crystal, often leading to layered or stacked arrangements. iucr.orgacs.org

| Interaction | Participating Groups | Typical Geometry/Distance | Role in Crystal Packing | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | C-H (donor) and Tetrazole N (acceptor) | C···N distance: ~3.2-3.7 Å | Forms molecular chains and networks, directional organization. | iucr.orgnih.gov |

| π-π Stacking | Parallel Tetrazole Rings | Centroid-Centroid: ~3.5-4.0 Å; Interplanar: ~3.2-3.4 Å | Stabilizes layered or stacked arrangements. | nih.goviucr.org |

| Hydrophobic Interactions | Hexyl Chains | Maximizes contact between alkyl groups. | Drives segregation of nonpolar moieties, major contributor to lattice energy. | soton.ac.ukrsc.org |

Supramolecular Chemistry and Crystal Engineering of 1 Hexyl 1h Tetrazole Based Systems

Self-Assembly Strategies Involving 1-Hexyl-1H-tetrazole

The self-assembly of this compound into ordered supramolecular structures is driven by a combination of specific, directional interactions and non-specific forces. The primary strategy for creating these assemblies relies on the molecule's distinct components: the tetrazole ring and the hexyl substituent. Tetrazoles are well-known for their robust networking capabilities, often acting as versatile ligands in coordination chemistry and as nodes in hydrogen-bonded frameworks. maynoothuniversity.ienih.gov

The self-assembly process can be understood through two main types of interactions:

Directional, Associative Interactions: The tetrazole ring contains four nitrogen atoms and an acidic proton (N-H), making it an excellent hydrogen bond donor and acceptor. nih.govnih.gov These interactions are highly directional and are the primary drivers for forming predictable one-dimensional (1D) or two-dimensional (2D) motifs.

The combination of these forces allows for the construction of varied supramolecular polymers and networks where the monomeric units are linked via non-covalent interactions. researchgate.net The final architecture is a result of the thermodynamic balance between strong, directional hydrogen bonds and weaker, space-filling van der Waals interactions.

Table 1: Key Interactions Driving Self-Assembly of this compound

| Interaction Type | Molecular Component(s) Involved | Nature of Interaction | Expected Role in Assembly |

| Hydrogen Bonding | Tetrazole Ring (N-H donor, N acceptors) | Strong, Directional | Formation of primary structural motifs (e.g., chains, dimers) |

| π-π Stacking | Tetrazole Ring | Weaker, Directional | Stabilization of layered structures; linking of H-bonded motifs |

| Van der Waals Forces | Hexyl Chains | Weak, Non-Directional | Space-filling; formation of segregated non-polar domains |

| C-H···N Interactions | Hexyl Chain (C-H) and Tetrazole Ring (N) | Weak, Directional | Secondary stabilization of the overall crystal packing. iucr.org |

Design of Supramolecular Networks via Hydrogen Bonding and Stacking Interactions

The rational design of crystalline networks using this compound hinges on exploiting the predictable bonding patterns of the tetrazole ring. maynoothuniversity.ie Hydrogen bonds and π-π stacking are the cornerstones of this design process.

Hydrogen Bonding: The 1H-tetrazole moiety is a potent hydrogen-bonding unit, capable of forming strong N-H···N interactions. In related crystal structures of 5-substituted 1H-tetrazoles, these interactions are prevalent, often leading to the formation of centrosymmetric dimers or extended one-dimensional chains. nih.govnih.gov The nitrogen atoms of the tetrazole ring serve as hydrogen bond acceptors, with the majority of interactions involving the sp² hybridized nitrogen atoms at positions 3 and 4. nih.gov In addition to the primary N-H···N bonds, weaker C-H···N hydrogen bonds, involving the C-H groups of the hexyl chain and the nitrogen acceptors of the ring, are also expected to contribute to the consolidation of the crystal packing. iucr.org

Stacking Interactions: The aromatic tetrazole ring is capable of participating in π-π stacking interactions. In crystals of similar heterocyclic compounds, these interactions often occur in a parallel-displaced or offset face-to-face arrangement, linking hydrogen-bonded motifs into layers or more complex 3D networks. iucr.orgnih.gov The inter-planar distance for such interactions is typically in the range of 3.4 to 3.9 Å. nih.gov The interplay between hydrogen bonding within a plane and π-stacking between planes is a common strategy for building robust supramolecular architectures.

Table 2: Common Supramolecular Motifs Expected in this compound Structures (Based on Analogous Systems)

| Supramolecular Motif | Key Interactions | Description | Analogous Compound Reference |

| Centrosymmetric Dimer | N-H···N Hydrogen Bonds | Two molecules form a pair via two hydrogen bonds, creating an R²₂(8) ring motif. | 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione nih.gov |

| 1D Chain | N-H···N Hydrogen Bonds | Molecules link head-to-tail to form an infinite chain. | 1H-tetrazole nii.ac.jp |

| Offset Stacked Layers | π-π Stacking | Hydrogen-bonded dimers or chains are linked by offset stacking of the tetrazole rings. | 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione nih.gov |

| Interdigitated Layers | Van der Waals Forces | Hexyl chains from adjacent layers interpenetrate, maximizing packing efficiency. | 1,4-bis[2-(6-bromohexyl)-2H-tetrazol-5-yl]benzene maynoothuniversity.ie |

Role of Hexyl Substituent in Influencing Supramolecular Architectures

The hexyl substituent at the N1 position is not merely a passive spectator; it plays a critical and multifaceted role in directing the final supramolecular assembly.

Firstly, the hexyl chain introduces significant lipophilicity to the molecule, which influences its solubility and interactions with the surrounding medium during crystallization. vulcanchem.com Secondly, its size and conformational flexibility impart steric influence. The flexible chain can adopt various conformations, which can affect the ability of the tetrazole rings to achieve optimal geometries for hydrogen bonding and π-stacking. iucr.org This steric hindrance can guide the formation of more open or porous frameworks compared to those formed by smaller substituents.

Cocrystallization Studies with this compound

Cocrystallization is a powerful technique in crystal engineering used to design new solid forms with tailored properties by combining two or more different molecules in a single crystal lattice. While specific cocrystallization studies involving this compound are not widely reported, principles can be drawn from studies on the parent compound, 1H-tetrazole, and other derivatives. nii.ac.jpresearchgate.net

The strategy for designing cocrystals with this compound would involve selecting coformers that can form robust and predictable non-covalent bonds with its functional groups.

Potential coformer classes include:

Hydrogen Bond Donors/Acceptors: Molecules like carboxylic acids, amides, or other N-heterocycles could form strong hydrogen bonds with the tetrazole ring, creating new, stable supramolecular synthons that can disrupt or modify the self-assembly pattern of pure this compound.

Aromatic Stacking Partners: Planar aromatic molecules (e.g., benzene (B151609) derivatives, polycyclic aromatic hydrocarbons) could be selected to interact with the tetrazole ring via π-π stacking, potentially creating alternating stacked columns.

Long-Chain Alkanes or Fatty Acids: These molecules could interact specifically with the hexyl tail via van der Waals forces, helping to structure the non-polar domains of the crystal and potentially creating novel inclusion complexes or lamellar structures.

Cocrystallization can significantly alter the physicochemical properties of the material. For instance, cocrystallizing 1H-tetrazole with sodium perchlorate (B79767) was shown to strengthen the hydrogen bonds between tetrazole rings and alter the thermal stability of the resulting material. nii.ac.jpresearchgate.net Similarly, forming cocrystals of this compound could be a viable strategy to tune its melting point, solubility, and other solid-state characteristics for specific applications.

Table 3: Potential Coformer Classes for Cocrystallization with this compound

| Coformer Class | Example Coformer | Primary Interaction with this compound | Potential Outcome |

| Carboxylic Acids | Benzoic Acid | Strong O-H···N hydrogen bond with tetrazole ring | Formation of a robust acid-base-like synthon |

| Amides | Benzamide | N-H···N and C=O···H-N hydrogen bonds with tetrazole ring | Creation of hetero-dimeric H-bonded motifs |

| N-Heterocycles | Pyridine (B92270), Bipyridine | C-H···N hydrogen bonds and potential π-stacking | Modification of network topology |

| Alkanes | Dodecane | Van der Waals interactions with the hexyl chain | Formation of structured non-polar layers; inclusion complexes |

Coordination Chemistry of 1 Hexyl 1h Tetrazole As a Ligand

Versatile Coordination Modes of Tetrazole Ligands

Tetrazole ligands are known for their remarkable versatility in coordinating with metal centers. The tetrazole ring possesses four nitrogen atoms, each with the potential to act as a donor, leading to a variety of coordination modes. This adaptability allows for the formation of complexes with diverse dimensionalities, from discrete mononuclear units to one-, two-, and three-dimensional polymeric structures. arkat-usa.orgrsc.orgmdpi.com

The coordination can occur in a monodentate fashion, typically through the N4 atom. researchgate.net Bidentate coordination is also common, where the ligand can chelate to a single metal center or bridge between two different metal ions. researchgate.netrsc.org Bridging coordination modes are particularly crucial in the formation of coordination polymers, where tetrazolate anions can link metal centers through various nitrogen atom combinations, such as N1,N2- or N2,N3-bridging. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the substituents on the tetrazole ring, the reaction conditions, and the presence of counter-anions or auxiliary ligands. acs.orgscielo.br This rich coordination chemistry has been exploited to create a wide array of metal-tetrazole frameworks with intriguing structural topologies and properties. rsc.org

The coordination versatility of tetrazole-based ligands is a key factor in the design of coordination polymers with specific network architectures. rsc.org The ability of the tetrazole moiety to adopt different coordination modes contributes significantly to the structural diversity observed in these compounds. rsc.org

Synthesis and Characterization of Metal-1-Hexyl-1H-tetrazole Complexes

The synthesis of metal complexes incorporating 1-hexyl-1H-tetrazole often involves the direct reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and properties.

N-alkyl tetrazoles, including those with a hexyl group, have been utilized as ligands in the preparation of transition metal complexes. unibo.it For instance, research has focused on the synthesis and characterization of Ru(II) complexes with N-alkyltetrazoles. unibo.it These studies have led to the development of new families of ruthenium(II) complexes where the tetrazole ligand acts as a diimine-type chelator. unibo.it The synthesis of such complexes is a growing area of interest, with potential applications arising from their unique photophysical and chemical properties. unibo.it

The characterization of these complexes typically involves a combination of spectroscopic and analytical methods. Techniques such as elemental analysis, electrospray ionization mass spectrometry (ESI-MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm the composition and structure of the newly synthesized compounds. researchgate.netorientjchem.orgscirp.org

The coordination of this compound to metal centers can lead to the formation of structurally diverse frameworks. The flexibility of the hexyl chain, combined with the versatile coordinating ability of the tetrazole ring, allows for the assembly of unique supramolecular architectures. While specific structural data for this compound complexes is not extensively detailed in the provided results, the broader family of N-alkyl tetrazole complexes showcases this diversity. For example, the use of N-alkyl tetrazoles as diimine-type chelators has resulted in the creation of novel trishomoleptic Ru(II)-polypyridyl-like complexes. unibo.it The formation of such complexes highlights the potential for creating intricate and varied metal-tetrazole frameworks.

In Situ Ligand Generation in Coordination Polymer Synthesis

An innovative approach for the synthesis of tetrazole-containing coordination polymers involves the in situ generation of the tetrazole ligand during the coordination reaction. psu.edursc.orgcapes.gov.br This method typically involves a [2+3] cycloaddition reaction between a nitrile and an azide (B81097), often facilitated by a metal ion under hydrothermal conditions. psu.edursc.orgcapes.gov.br The metal ion can act as a catalyst for the formation of the tetrazole ring, which then coordinates to the metal center to form the coordination polymer. rsc.orgcapes.gov.br

This in situ approach offers several advantages, including the ability to generate ligands that may be difficult to synthesize through traditional organic methods and the potential to trap novel and interesting coordination complexes. psu.edursc.org While direct evidence for the in situ synthesis of this compound within a coordination polymer is not explicitly provided, the general principle has been successfully applied to a wide range of 5-substituted 1H-tetrazoles. rsc.orgacs.org The study of cadmium coordination polymers, for instance, has demonstrated the successful in situ synthesis of various 5-alkyl-tetrazoles, including 5-butyl-tetrazole, leading to complex three-dimensional frameworks. acs.org This suggests the feasibility of applying similar strategies for the synthesis of coordination polymers based on this compound.

Influence of the Hexyl Chain on Ligand Properties and Coordination Geometry

The presence of the hexyl chain on the 1-position of the tetrazole ring can significantly influence the ligand's properties and the resulting coordination geometry of its metal complexes. The alkyl group can exert both steric and electronic effects.

The steric bulk of the hexyl group can play a crucial role in dictating the coordination environment around the metal center. nih.gov It can influence the number of ligands that can coordinate to the metal, as well as their spatial arrangement. This steric hindrance can lead to the formation of complexes with specific geometries and may prevent the formation of more crowded structures.

1 Hexyl 1h Tetrazole in Energetic Materials Research

Design Principles for Nitrogen-Rich Energetic Tetrazole Derivatives

The design of high-performing, nitrogen-rich energetic materials based on the tetrazole framework is guided by several key principles aimed at optimizing the balance between energy output, stability, and sensitivity. A primary objective is to achieve a high positive heat of formation, which contributes significantly to the energy released upon detonation. This is often accomplished by maximizing the nitrogen content within the molecule, as the formation of the strong triple bond in dinitrogen gas (N₂) during decomposition is a highly exothermic process.

Energetic groups such as nitro (-NO₂), nitramino (-NHNO₂), and azido (-N₃) are commonly incorporated to increase the oxygen balance and energy density. However, the addition of these sensitizing groups must be carefully balanced to maintain acceptable thermal stability and low sensitivity to impact and friction. The strategic placement of substituents can also influence crystal packing and density, which are crucial factors in determining detonation performance. For instance, creating planar molecules with strong intermolecular interactions, such as hydrogen bonding, can lead to higher crystal densities and, consequently, improved detonation velocities and pressures.

Strategies for Enhancing Detonation Performance and Thermal Stability

To counteract the potential decrease in energetic performance brought about by the incorporation of a hexyl group, several strategies can be employed to enhance the detonation performance and thermal stability of 1-hexyl-1H-tetrazole derivatives.

Structural Modifications and Substituent Effects

A primary strategy involves the introduction of energetic functional groups onto the tetrazole ring or the hexyl chain itself. Attaching nitro (-NO₂) or azido (-N₃) groups can significantly increase the energy content and improve the oxygen balance. For instance, nitration of the hexyl chain, while synthetically challenging, would transform the inert alkyl group into an energetic component.

Furthermore, the choice of substituent at the C5 position of the tetrazole ring has a profound impact on the energetic properties. Introducing another tetrazole ring to create a bitetrazole system, or adding other nitrogen-rich heterocyclic groups, can substantially increase the nitrogen content and heat of formation. The careful selection of these substituents can lead to compounds with a desirable balance of high energy density and thermal stability.

The following table provides a conceptual illustration of how different substituents might affect the properties of a tetrazole derivative. Note that these are general trends and actual values would require experimental determination.

| Substituent at C5 | Expected Impact on Density | Expected Impact on Heat of Formation | Expected Impact on Thermal Stability |

| -H | Baseline | Baseline | Baseline |

| -NO₂ | Increase | Increase | Decrease |

| -NH₂ | Increase (due to H-bonding) | Increase | Increase |

| -N₃ | Increase | Significant Increase | Decrease |

| -C(NO₂)₃ | Significant Increase | Significant Increase | Decrease |

| -Tetrazolyl | Increase | Significant Increase | Variable |

Cocrystallization with Oxidizers for Tuned Energetic Properties

Cocrystallization is an emerging technique in the field of energetic materials to create new solid forms with tailored properties. This method involves combining two or more different molecules in a single crystal lattice in a stoichiometric ratio. By cocrystallizing a fuel-rich compound like this compound with a strong oxidizer, it is possible to create an energetic material with a more favorable oxygen balance and enhanced performance.

Potential oxidizers for cocrystallization with this compound could include ammonium perchlorate (B79767) (AP), ammonium nitrate (AN), or other organic oxidizers. The close proximity of the fuel and oxidizer molecules at the molecular level in a cocrystal can lead to more efficient and rapid energy release upon initiation compared to a simple physical mixture.

The formation of cocrystals is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The presence of the nitrogen atoms in the tetrazole ring of this compound provides potential hydrogen bond acceptor sites, which can be exploited in the design of cocrystals with suitable coformers. Successful cocrystallization can lead to a new material with a unique crystal structure and, consequently, different physical properties, including density, melting point, and sensitivity, compared to the individual components.

Gas Generation Characteristics of Hexyl-Tetrazole Systems

Tetrazole-based compounds are of significant interest for gas generation applications, such as in automotive airbags and fire suppression systems, due to their ability to produce large volumes of nitrogen gas upon decomposition. The thermal decomposition of this compound is expected to yield a significant amount of gaseous products.

The decomposition pathway of N-substituted tetrazoles can be complex. Theoretical and experimental studies on other 1-substituted tetrazoles suggest that the initial step often involves the cleavage of the N1-N2 or N4-C5 bond of the tetrazole ring, leading to the elimination of a molecule of nitrogen. The subsequent decomposition of the remaining fragments, including the hexyl chain, will contribute to the final gas composition.

The following table provides a hypothetical breakdown of the major gaseous products from the decomposition of this compound. The actual mole fractions would need to be determined experimentally.

| Gaseous Product | Chemical Formula | Expected Contribution |

| Dinitrogen | N₂ | High |

| Methane | CH₄ | Moderate |

| Ethane | C₂H₆ | Low |

| Propane | C₃H₈ | Low |

| Hydrogen | H₂ | Variable |

| Other Hydrocarbons | CₓHᵧ | Low |

The rate of gas generation is another crucial factor, which is influenced by the thermal stability of the compound and the kinetics of its decomposition. For applications requiring rapid gas production, a lower decomposition temperature and faster decomposition kinetics would be desirable. These characteristics can be tuned through the structural modifications and cocrystallization strategies discussed previously.

Advanced Mechanistic Organic Chemistry of 1 Hexyl 1h Tetrazole Transformations

Elucidation of Reaction Mechanisms in Functionalization

The functionalization of 1-hexyl-1H-tetrazole can occur at the carbon atom of the ring (C5) or at the nitrogen atoms. The mechanisms for these transformations are diverse, often involving multicomponent reactions, cycloadditions, or modern catalytic processes.

A prominent method for synthesizing 1,5-disubstituted tetrazoles, including derivatives of this compound, is the Ugi-azide reaction. scielo.org.mx This multicomponent process involves an amine, an aldehyde (or ketone), an isocyanide, and an azide (B81097) source. The mechanism for a related synthesis proceeds through a series of well-defined steps:

Iminium Ion Formation : The amine and aldehyde first condense to form an imine, which is then protonated by hydrazoic acid to yield an iminium ion. scielo.org.mx

α-Nucleophilic Addition : The isocyanide performs a nucleophilic α-addition to the iminium ion, generating a nitrilium ion intermediate. scielo.org.mx

Azide Attack : The azide anion attacks the nitrilium ion. scielo.org.mx

Electrocyclization : The resulting intermediate undergoes a 1,5-dipolar electrocyclization to form the stable 1,5-disubstituted-1H-tetrazole ring. scielo.org.mx

Another advanced functionalization technique is the rhodium(III)-catalyzed C-H activation and annulation. This method allows for the construction of complex heterocyclic systems, such as tetrazole-isoquinolone hybrids, from N-acylaminomethyltetrazoles. beilstein-journals.org The N-alkyl substituent, such as a hexyl group, is well-tolerated in these reactions. beilstein-journals.org The mechanism is believed to involve the tetrazole moiety assisting in the coordination of the metal catalyst, which facilitates the C(sp²)–H activation required for the annulation. beilstein-journals.org

The fundamental formation of the tetrazole ring itself, typically through the [3+2] cycloaddition of a nitrile and an azide, has been subject to mechanistic studies. acs.org Density functional theory (DFT) calculations suggest that the reaction does not proceed via a concerted cycloaddition but rather a stepwise mechanism. This pathway involves the activation of the nitrile by a protic acid, forming an activated intermediate that is then attacked by the azide to form an imidoyl azide, which subsequently cyclizes to the tetrazole. acs.org

| Functionalization Reaction | Reactants | Key Mechanistic Steps | Product Type |

| Ugi-Azide Reaction | Amine, Aldehyde, Isocyanide, Azide | Iminium ion formation, α-addition of isocyanide, Azide attack, 1,5-dipolar electrocyclization. scielo.org.mx | 1,5-Disubstituted Tetrazole |

| Rh(III)-Catalyzed Annulation | N-acylaminomethyltetrazole, Alkyne | C-H activation mediated by Rh(III) catalyst, Annulation with the alkyne. beilstein-journals.org | Tetrazole-Isoquinolone/Pyridone Hybrids |

| [3+2] Cycloaddition | Nitrile, Azide Source | Nitrile activation, Nucleophilic attack by azide to form imidoyl azide, Cyclization. acs.org | 5-Substituted-1H-tetrazole |

| Alkylation | 5-Substituted Tetrazole, Alkylating Agent | Nucleophilic attack from N1 or N2 of the tetrazole ring on the electrophilic alkylating agent. researchgate.net | 1,5- or 2,5-Disubstituted Tetrazole |

Rearrangement Reactions Involving the Tetrazole Ring

The tetrazole ring, while aromatic, can undergo significant transformations under thermal or acidic conditions. These are not always classical rearrangements into stable isomers but can involve decomposition pathways that proceed through rearranged intermediates.

The thermal decomposition of 1-substituted tetrazoles is a key reaction. The process is believed to begin with the elimination of a molecule of nitrogen (N₂). colab.wsdtic.mil This decomposition can proceed through different pathways depending on the substituents. For 1,5-disubstituted tetrazoles, the thermal extrusion of N₂ can lead to the formation of a highly reactive nitrene intermediate. This intermediate can then undergo various intramolecular reactions. colab.ws Theoretical studies on the parent tetrazole molecule show that N₂ elimination is the dominant pathway over the elimination of hydrazoic acid. nsc.ru

In some cases, particularly with 2,5-disubstituted tetrazoles, thermal decomposition can generate reactive nitrile imines. These species are valuable 1,3-dipoles that can be trapped in subsequent 1,3-dipolar cycloaddition reactions. colab.ws

Another relevant transformation is the acid-catalyzed isomerization between 1-substituted and 2-substituted tetrazoles. Studies have shown that in acidic media, a reversible process can occur where a 1-substituted isomer converts into the 2-substituted isomer, and vice-versa. core.ac.uk In these equilibrium mixtures, the 1-isomer often predominates due to its greater stability in acidic conditions. core.ac.uk This reversible N1 to N2 migration is analogous to the Dimroth rearrangement.

| Transformation Type | Conditions | Proposed Intermediate | Outcome |

| Thermal Decomposition | High Temperature | Imidoyl Nitrene colab.ws | N₂ elimination, subsequent reactions of the nitrene |

| Isomerization | Acidic Media (e.g., H₂SO₄) | Protonated Tetrazole Species | Reversible conversion between N1 and N2 isomers core.ac.uk |

Role of the Hexyl Substituent in Directing Reaction Outcomes

The hexyl group at the N1 position is not merely a passive component; it actively influences the chemical behavior of the molecule through steric and electronic effects, thereby directing reaction outcomes.

Steric Hindrance: The n-hexyl chain exerts significant steric bulk around the N1 and adjacent N2 and C5 positions of the tetrazole ring. This steric hindrance can direct incoming reagents to the less hindered nitrogen atoms (N3 and N4) in reactions like quaternization. researchgate.net In alkylations of related chiral tetrazole systems, the size of substituents has been shown to be a critical factor in determining the diastereoselectivity of the reaction, suggesting the hexyl group would play a similar role in stereocontrolled transformations. nih.gov

Electronic Effects and Stability: The introduction of an alkyl substituent at the N1 position, such as a hexyl group, significantly increases the thermal stability of the tetrazole ring compared to the unsubstituted (NH) tetrazole or N2-substituted vinyltetrazoles. core.ac.uk This stabilizing effect is attributed to the electron-donating nature of the alkyl group, which modulates the electronic structure of the heterocyclic ring.

Directing Role in Catalysis: In modern catalytic reactions, the hexyl group can play a crucial role in positioning the substrate within the catalyst's coordination sphere. For instance, in the Rh(III)-catalyzed annulation of N-acylaminomethyltetrazoles, the reaction is tolerant of a wide variety of N-alkyl substituents, including larger groups. beilstein-journals.org The substituent's size and conformation can influence the efficiency and selectivity of the C-H activation step by controlling the orientation of the molecule relative to the catalytic center.

Solubility and Physical Properties: On a practical level, the long, nonpolar hexyl chain imparts significant lipophilicity to the molecule. This greatly influences its solubility in organic solvents, which is a critical parameter for controlling reaction conditions, product isolation, and purification.

Future Directions and Emerging Research Avenues for 1 Hexyl 1h Tetrazole

Development of Novel Synthetic Methodologies

The synthesis of 1-substituted tetrazoles, including 1-Hexyl-1H-tetrazole, is moving towards greener, more efficient, and scalable methods. Traditional synthetic routes often involve harsh conditions, toxic reagents, or produce moderate yields, prompting the development of innovative catalytic and procedural strategies. acs.org

Future research will likely focus on the following areas:

Nanocatalysis : The use of nanomaterials as catalysts is a rapidly growing field that offers significant advantages for tetrazole synthesis, including high surface-area-to-volume ratios, enhanced catalytic activity, and ease of recovery and reusability. nih.govrsc.org Research is exploring various nanocatalysts, such as those based on magnetic nanoparticles (e.g., Fe₃O₄), copper, carbon nanotubes, and zinc oxide, to facilitate the cycloaddition reactions that form the tetrazole ring. nih.govbohrium.comamerigoscientific.com For instance, copper-based nanocatalysts immobilized on magnetic supports have been shown to be effective for the synthesis of both 1- and 5-substituted tetrazoles under mild conditions. bohrium.comnanomaterchem.com The development of nanocatalysts specifically tailored for the synthesis of 1-alkyl-1H-tetrazoles from aliphatic amines like hexylamine (B90201) could lead to highly efficient and environmentally friendly production processes. bohrium.com

Multicomponent Reactions (MCRs) : MCRs, which combine three or more reactants in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. scielo.org.mx The Ugi-azide reaction is a prominent MCR for producing 1,5-disubstituted tetrazoles, and similar one-pot strategies are being developed for 1-substituted tetrazoles. scielo.org.mxresearchgate.net A common method involves the reaction of a primary amine (like hexylamine), an orthoformate (like triethyl orthoformate), and an azide (B81097) source. arkat-usa.orgresearchgate.net Future work will likely refine these MCRs by using novel catalysts, such as NiCl₂, or eco-friendly conditions, like ultrasound assistance, to improve yields and reduce reaction times for compounds like this compound. arkat-usa.orgrsc.org

Green Chemistry Approaches : There is a strong push to replace hazardous reagents and solvents. An emerging azide-free synthesis involves the reaction of diazonium salts with diformylhydrazine under aqueous conditions, offering a safer and more scalable alternative for producing 1-aryl-1H-tetrazoles that could potentially be adapted for alkyl derivatives. rsc.org The use of greener solvents, such as ionic liquids or water, and solvent-free conditions are also being explored to minimize the environmental impact of tetrazole synthesis. acs.orgbohrium.comjchr.org

Advanced Computational Prediction and Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, computational methods can predict its properties and guide the design of new derivatives with tailored functionalities, reducing the need for extensive empirical synthesis and testing.

Key computational research avenues include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. nih.gov For tetrazole derivatives, QSAR studies have been used to predict properties like toxicity and inhibitory activity against biological targets. nih.govingentaconnect.comnih.gov Future QSAR models could be developed specifically for 1-alkyl-tetrazoles to predict their physical properties (e.g., melting point, solubility) or their performance in various applications, such as their efficacy as ionic liquids or energetic materials.

Density Functional Theory (DFT) : DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. arkat-usa.orglookchem.comnih.gov For this compound, DFT can be used to calculate its optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential (MEP), providing insights into its stability and reactivity. arkat-usa.orgiosrjournals.org These theoretical calculations can help in understanding reaction mechanisms and in designing new derivatives with desired electronic properties.

Molecular Docking and Dynamics : These simulation techniques are crucial in drug discovery and materials science. Molecular docking predicts the preferred orientation of a molecule when bound to a target, such as a protein receptor. nih.gov While often used for medicinal chemistry, these tools can also be applied to understand how molecules like this compound might interact with surfaces or form organized structures in materials. Molecular dynamics simulations can then be used to study the stability and conformational changes of these interactions over time. nih.gov

Exploration of New Material Applications

The unique nitrogen-rich structure of the tetrazole ring imparts specific properties that make it an attractive building block for advanced materials. While much research has focused on its role in pharmaceuticals, emerging applications for this compound and related compounds are being explored in materials science.

Energetic Materials : The high nitrogen content and significant positive enthalpy of formation of tetrazoles make them candidates for energetic materials, such as propellants and gas generators. acs.orgresearchgate.netresearchgate.net The decomposition of tetrazoles releases a large amount of nitrogen gas, a key characteristic for these applications. rsc.org Research into energetic cocrystals, which combine a tetrazole with an oxidizer like sodium perchlorate (B79767), is a promising avenue for creating new materials with tailored energy release characteristics. acs.org The long hexyl chain in this compound would influence properties like density, thermal stability, and sensitivity, making it an interesting candidate for study in this area. at.ua